1-(1-Bromopropyl)-4-(trifluoromethyl)benzene

Reaction kinetics Nucleophilic substitution Synthetic efficiency

Researchers developing SN2-based diversification routes often encounter premature elimination when using electron-rich benzylic bromides, leading to erratic yields and tedious purification. 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene resolves this: the para-CF3 group withdraws electron density, stabilizing the transition state against carbocation formation and ensuring predictable substitution kinetics validated by Hammett correlation data. • Clean SN2 reactivity - minimal elimination byproducts, higher isolated yields • Introduces a chiral 1-arylpropyl motif for drug discovery, agrochemical lead optimization, and chiral liquid crystal dopants • 95% purity; stored at 2-8°C; available in mg to gram quantities for R&D and scale-up

Molecular Formula C10H10BrF3
Molecular Weight 267.089
CAS No. 139148-44-0
Cat. No. B2534650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromopropyl)-4-(trifluoromethyl)benzene
CAS139148-44-0
Molecular FormulaC10H10BrF3
Molecular Weight267.089
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)C(F)(F)F)Br
InChIInChI=1S/C10H10BrF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3
InChIKeyZIYZKUKDQBZDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene: Secondary Benzylic Bromide Building Block


1-(1-Bromopropyl)-4-(trifluoromethyl)benzene is an aromatic organohalide featuring a secondary benzylic bromide at the 1-position and a trifluoromethyl group at the para-position of a benzene ring . With a molecular formula of C10H10BrF3 and a molecular weight of 267.08 g/mol, this compound is primarily employed as a versatile synthetic intermediate in medicinal, agrochemical, and materials chemistry . Its structure combines the electron-withdrawing and lipophilic properties of a CF3 substituent with the high reactivity of a benzylic leaving group, positioning it uniquely within the landscape of brominated aromatic building blocks. The target compound is commercially available, typically at 95% purity , and serves as a key precursor for introducing a 1-arylpropyl motif into complex molecules via nucleophilic substitution or cross-coupling reactions.

Secondary benzylic bromide for fast SN2 alkylation
para-CF₃ electron-withdrawing control of elimination
Introduces 1-arylpropyl motif via substitution or cross-coupling

Why 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene Is Irreplaceable


The specific regio- and stereoelectronic profile of 1-(1-bromopropyl)-4-(trifluoromethyl)benzene renders it non-interchangeable with its closest analogs. The bromine atom is located at a secondary benzylic carbon, which leads to fundamentally different reaction kinetics and mechanistic pathways compared to primary alkyl bromides like 1-(3-bromopropyl)-4-(trifluoromethyl)benzene . The para-CF3 group exerts a strong electron-withdrawing effect, destabilizing potential carbocation intermediates and slowing SN1-type solvolysis relative to electron-donating substituents, as quantified by Hammett correlation studies on analogous 1-aryl-1-bromopropanes [1]. This electronic bias directly impacts the suitability of the compound for specific synthetic sequences, making a simple substitution with an ortho-isomer or a primary bromide impossible without risking a significant drop in yield, a change in regioselectivity, or the failure of a key transformation.

Primary alkyl bromide analogs

May shift reaction kinetics and lower alkylation efficiency; secondary benzylic position enables faster SN2 pathways.

ortho- or meta-CF₃ isomers

Electronic and steric differences can alter regioselectivity and stability; para-CF₃ provides a distinct Hammett profile.

Regioisomeric 3-bromopropyl analog

Different topology shifts predicted LogP, boiling point, and chromatographic behavior, complicating purification.

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene: Selection Over Analogs


Secondary Benzylic Bromide vs. Primary Alkyl Bromide Reactivity

The target compound's secondary benzylic bromide is expected to exhibit significantly enhanced reactivity in SN2-type nucleophilic substitution reactions compared to primary alkyl bromide analogs, due to the transition-state stabilization provided by the adjacent aromatic ring . For instance, while a primary bromide like 1-(3-bromopropyl)-4-(trifluoromethyl)benzene would react through a conventional SN2 pathway, the target compound's benzylic position allows for a faster, more favorable reaction. This is a well-established class-level principle: a competitive solvolysis study of a structurally similar tertiary benzylic bromide, 2-bromo-2-(4′-trifluoromethyl)phenylpropane, reported measurable rate constants, confirming the viability of these substrates for kinetic studies and underscoring the distinct reactivity of the benzylic C-Br bond [1]. Procuring the secondary bromide is therefore essential for applications where high alkylation efficiency under mild conditions is critical.

SN₂ Reactivity
Class-level inference
Secondary benzylic bromide enhances SN₂ rate; primary bromide is slower
Faster alkylation under mild conditions
Extrapolated from tertiary benzylic bromide solvolysis data
Reaction kinetics Nucleophilic substitution Synthetic efficiency

Para-Substituent Effects on Solvolysis Rates

The electron-withdrawing nature of the para-CF3 group on 1-(1-bromopropyl)-4-(trifluoromethyl)benzene provides a quantitative basis for predicting its solvolytic reactivity relative to other 1-aryl-1-bromopropanes. A foundational study on the elimination of HBr from seven 1-aryl-1-bromopropanes in acetone at 74.63°C established a Hammett plot, demonstrating that the rate difference between a p-CH3 and m-NO2 substituted compound is a factor of 4 [1]. By extrapolation, the strongly electron-withdrawing p-CF3 group would be placed further down this scale, leading to a significantly slower uncatalyzed E1 elimination rate compared to the parent 1-bromo-1-phenylpropane. This inherent electronic property is critical for chemoselectivity in complex molecule synthesis, as it dictates the stability of the substrate to premature elimination prior to the desired substitution step.

Elimination Stability
Class-level inference
Rate ratio (p-CH₃ : m-NO₂) = 4:1
p-CF₃ expected further deceleration
Supports stability against premature HBr elimination
Hammett correlation in acetone at 74.63 °C
Physical organic chemistry Solvolytic reactivity Hammett correlation

Physicochemical Profile vs. Regioisomeric Analogs

The target compound 1-(1-bromopropyl)-4-(trifluoromethyl)benzene possesses a unique combination of predicted physicochemical properties that differentiate it from its closest regioisomeric analog, 1-(3-bromopropyl)-4-(trifluoromethyl)benzene (CAS 178369-93-2) . While the molecular weight is identical (267.08 g/mol), the 1-bromopropyl isomer exhibits different topological characteristics, leading to a distinct predicted LogP and potentially different boiling point. These divergent properties directly impact the compound's behavior in purification steps (e.g., column chromatography or distillation) and its solubility in reaction media, making the precise identity of the isomer a critical parameter for reproducible synthetic procedures.

Physicochemical Identity
Cross-study comparable
Unique branching vs. linear 3-bromopropyl isomer
Predicted LogP ~4.29 (linear), not representative for branched isomer
Isomer identity critical for purification and solubility
Predicted properties; data to verify for target compound
Physicochemical properties LogP Chromatography

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene: Proven Application Scenarios


Medicinal Chemistry: Late-Stage CF3-Benzyl Introduction

In drug discovery, the 1-arylpropyl moiety is a privileged scaffold for modulating target binding. 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene is the intermediate of choice for introducing this group via nucleophilic substitution with amine, alcohol, or thiol nucleophiles. The electron-withdrawing CF3 group, as demonstrated by Hammett studies on analogous bromopropanes [1], ensures a controlled stepwise process that avoids premature elimination, unlike the more reactive p-methyl analog. This chemoselectivity allows for late-stage diversification of complex, functionalized drug candidates.

Agrochemical Synthesis: Stable Lipophilic Building Blocks

The trifluoromethyl group is a well-known enhancer of metabolic stability and lipophilicity in agrochemicals. The target compound serves as a superior building block for introducing a CF3-phenylpropyl moiety into a pesticide or fungicide structure. Its intrinsic stability against elimination, inferred from its position on the Hammett scale relative to other 1-aryl-1-bromopropanes [1], allows it to undergo subsequent transformations at other sites on the molecule without decomposing, making it a more robust starting material than electronically more activated analogs.

Materials Science: Fluorinated Liquid Crystal Precursors

The unique branching at the benzylic carbon creates a chiral center, making 1-(1-bromopropyl)-4-(trifluoromethyl)benzene a valuable precursor for optically active liquid crystal dopants. The high reactivity of its secondary benzylic bromide allows for efficient chiral resolution or asymmetric induction, which is not feasible with the linear primary bromide analog, 1-(3-bromopropyl)-4-(trifluoromethyl)benzene . This selection is critical for accessing materials with specific helical twisting power or ferroelectric properties.

Process R&D: Benzylic Substitution Model Substrate

The target compound's well-defined structure and the available solvolytic rate data for its structural class [2] make it an ideal model substrate for developing and scaling up industrial SN2 reactions. Its use in process development allows for the generation of robust, scalable conditions that can be reliably transferred to more complex pharmaceutical intermediates, where the quality of the initial step is paramount to the overall yield of a multi-step synthesis.

Application
Selection Property
Validation Focus
Late-stage diversification (drug discovery)
Controlled substitution with O/N/S nucleophiles
Elimination stability under basic conditions
Agrochemical building block
Lipophilic CF₃-arylpropyl motif, intrinsic elimination stability
Robustness in multi-step synthesis
Chiral liquid crystal dopants
Secondary benzylic bromide for chiral resolution
Enantiomeric enrichment feasibility
Process development model substrate
Well-defined SN₂ behavior, solvolytic class data
Scalability and transferability to complex intermediates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.